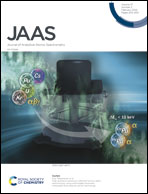Noble gas isotope analysis (He to Xe) with an iterative trapping method on a split flight tube mass spectrometer†
Journal of Analytical Atomic Spectrometry Pub Date: 2022-06-10 DOI: 10.1039/D2JA00153E
Abstract
Noble gas isotopes are being increasingly applied in groundwater and fugitive gas tracing and dating studies. Analyzing all five stable noble gases is important to acquire as much geological information as possible. However, Ar–Kr separation has been a main challenge for noble gas analysis because Ar is over eight thousand times more abundant than Kr. The residual Ar released with Kr is considerable and interferes with the Kr measurement. This study explores a simple and iterative trapping method for Ar–Kr separation. This iterative trapping method improves both noble gas trapping efficiency and time of the whole procedure. The Helix SFT is a static vacuum gas-source mass spectrometer for the high-precision analysis of He by the simultaneous collection of 3He and 4He using a split flight tube. It is also capable of measuring isotopes of Ne up to Xe through peak jumping, although encumbered by the issue of remnant magnetism in the pole pieces which offsets the He peaks after measuring heavier noble gases. This study tested the performance of the Helix SFT using a new inversed tuning protocol that resolves the issue of remnant magnetism of the pole pieces when jumping back from higher masses for He analysis. With a newly designed pneumatic processing line and the iterative trapping method, noble gases have been successfully separated and yield satisfying results. Sensitivities of this analysis system have been determined for He (1.72 × 10−4 A Torr−1) at a trap current of 400 μA, Ne (9.79 × 10−5 A Torr−1) at 200 μA, Ar (2.28 × 10−4 A Torr−1) at 125 μA, Kr (5.09 × 10−4 A Torr−1) and Xe (1.01 × 10−3 A Torr−1) at 200 μA. The 1σ precision of the isotopic ratios in air standards is 3He/4He (±1.39%), 20Ne/22Ne (±0.26%), 40Ar/36Ar (±0.19%), 86Kr/84Kr (±0.09%), and 136Xe/130Xe (±0.22%). The iterative trapping method and the inversed tuning protocol allow the Helix SFT to measure beyond He despite the remnant magnetism of the pole pieces.

Recommended Literature
- [1] Statistical analysis of a lung cancer spectral histopathology (SHP) data set
- [2] Contrasting photophysical properties of rhenium(i) tricarbonyl complexes having carbazole groups attached to the polypyridine ligand†
- [3] Microscopy imaging and quantitative phase contrast mapping in turbid microfluidic channels by digital holography†
- [4] The analysis of honey and other substances containing lævulose
- [5] Liquid phase deposition of iron phosphate thin films†
- [6] Protein–protein interactions explain the temperature-dependent viscoelastic changes occurring in colloidal protein gels
- [7] Strain engineering of Li+ ion migration in olivine phosphate cathode materials LiMPO4 (M = Mn, Fe, Co) and (LiFePO4)n(LiMnPO4)m superlattices†
- [8] Inside front cover
- [9] Artificial micro-cinderella based on self-propelled micromagnets for the active separation of paramagnetic particles†
- [10] Polybasic peptide–levofloxacin conjugates potentiate fluoroquinolones and other classes of antibiotics against multidrug-resistant Gram-negative bacteria†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 3963-62-0
-
CAS no.: 107-80-2
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8
-
CAS no.: 87-42-3
-
CAS no.: 393-52-2
-
CAS no.: 341-41-3









